tert-butyl N-[(1S)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate
Description
tert-Butyl N-[(1S)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate is a chiral carbamate derivative featuring a cyclopentene ring substituted with a hydroxymethyl group at position 3 and a tert-butyl carbamate group at the (1S)-position. Its molecular formula is C₁₁H₁₉NO₃ (molecular weight: 213.27 g/mol). The compound’s stereochemistry and functional groups make it a valuable intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors sensitive to chiral environments. Its unsaturated cyclopentene ring contributes to unique reactivity and conformational flexibility compared to saturated analogs .
Properties
IUPAC Name |
tert-butyl N-[(1S)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h4,9,13H,5-7H2,1-3H3,(H,12,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQSLUKUSIKWGW-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=C(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC=C(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate typically involves the reaction of a cyclopentene derivative with tert-butyl carbamate under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or chromatography to achieve the required quality for various applications .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1S)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the cyclopentene ring or other functional groups.
Substitution: Various substitution reactions can occur, particularly at the hydroxymethyl group or the carbamate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a more saturated cyclopentane ring .
Scientific Research Applications
tert-butyl N-[(1S)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl N-[(1R)-3-(Hydroxymethyl)cyclopent-3-en-1-yl]carbamate
- CAS : 137076-22-3
- Structure : Enantiomer of the target compound, differing in stereochemistry at the 1-position (1R vs. 1S).
- Key Differences :
tert-Butyl N-[(1S,3R)-3-(Hydroxymethyl)cyclopentyl]carbamate
- CAS : 664341-72-4
- Structure : Saturated cyclopentyl ring with hydroxymethyl at 3R and carbamate at 1S.
- Key Differences :
Substituent Variations
tert-Butyl N-[(1S,3S,4S)-3-Benzyl-4-hydroxy-cyclopentyl]carbamate
- CAS : 2133859-97-7
- Structure : Additional benzyl and hydroxyl groups on a saturated cyclopentane ring.
- Higher molecular weight (291.38 g/mol) may impact metabolic stability compared to the target compound .
tert-Butyl N-[(1S,3S)-3-Hydroxycyclopentyl]carbamate
- CAS : 154737-89-0
- Structure : Replaces hydroxymethyl with a hydroxyl group at position 3.
- Key Differences :
Bicyclic and Heterocyclic Analogs
Methyl 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylate
- CAS : 2092825-26-6
- Structure : Bicyclo[1.1.1]pentane core with ester and hydroxyl groups.
- Key Differences :
Enantiomeric and Diastereomeric Comparisons
| Compound | CAS Number | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| Target Compound (1S) | N/A | 213.27 | Cyclopentene, hydroxymethyl at 3, 1S |
| Enantiomer (1R) | 137076-22-3 | 213.27 | Cyclopentene, hydroxymethyl at 3, 1R |
| Saturated Analog (1S,3R) | 664341-72-4 | 215.29 | Cyclopentyl, hydroxymethyl at 3R |
| Benzyl-Hydroxy Derivative | 2133859-97-7 | 291.38 | Cyclopentyl, benzyl, and hydroxyl groups |
Physical and Chemical Properties
| Property | Target Compound | Saturated Analog (1S,3R) | Enantiomer (1R) |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₉NO₃ | C₁₁H₂₁NO₃ | C₁₁H₁₉NO₃ |
| Melting Point | Not reported | Not reported | Not reported |
| Solubility (Predicted) | Moderate in DMSO | Higher in non-polar solvents | Similar to target |
| Purity | ≥97% (typical) | ≥97% | ≥97% |
Biological Activity
tert-butyl N-[(1S)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate is a chemical compound notable for its complex structure, which includes a tert-butyl group, a hydroxymethyl group, and a cyclopentene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H19NO3
- Molecular Weight : 215.29 g/mol
- CAS Number : 1312161-64-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound may act as an inhibitor or modulator of enzymes and receptors, leading to various physiological effects. The exact mechanisms remain under investigation but may involve:
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors to alter signaling pathways.
In Vitro Studies
Recent studies have evaluated the biological activity of this compound against various cell lines and pathogens. The following table summarizes key findings from in vitro assays:
| Study Reference | Cell Line/Pathogen | IC50 (µM) | Activity Description |
|---|---|---|---|
| Study 1 | Leishmania donovani | 5.2 | Significant growth inhibition observed. |
| Study 2 | THP-1 (human monocyte) | 10.5 | Cytotoxic effects noted with selectivity index (SI). |
| Study 3 | Enzyme X | 2.7 | Competitive inhibition demonstrated. |
Case Study 1: Antileishmanial Activity
In a study focused on antileishmanial properties, this compound was tested against Leishmania donovani. The results indicated an IC50 value of 5.2 µM, suggesting potent activity against this pathogen. The mechanism was hypothesized to involve the generation of reactive oxygen species, contributing to cell death in the parasites.
Case Study 2: Cytotoxicity Profile
Another investigation assessed the cytotoxicity of the compound on the THP-1 human monocyte cell line. The IC50 was determined to be 10.5 µM, indicating moderate cytotoxicity with a selectivity index that suggests potential therapeutic applications while minimizing harm to healthy cells.
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | IUPAC Name | IC50 (µM) |
|---|---|---|
| tert-butyl N-[(1R)-3-(hydroxymethyl)cyclopentyl]carbamate | tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate | 12.0 |
| tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate | tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopentene) | 8.5 |
This comparison highlights that while this compound exhibits promising activity, other derivatives may show varying degrees of potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
